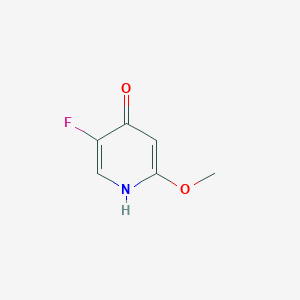

5-Fluoro-2-methoxypyridin-4-ol

Description

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a pyridine derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 4-position. This compound is commercially available with purities ranging from 95% to 98%, as reported by suppliers like Combi-Blocks and CymitQuimica . Its molecular formula is C₆H₆FNO₂, yielding a molecular weight of 143.12 g/mol (calculated from atomic masses: C=72, H=6, F=19, N=14, O₂=32).

The structural uniqueness of this compound lies in the strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, hydroxyl) groups on the pyridine ring.

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2/c1-10-6-2-5(9)4(7)3-8-6/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLMTIPKJDNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Chloro and iodo analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol) offer heavier halogens for Suzuki or Ullmann coupling reactions . Electron-Donating Groups (e.g., Methoxy, Hydroxyl): Methoxy groups improve solubility in organic solvents, while hydroxyl groups enable hydrogen bonding, critical for receptor interactions in drug design .

Biological Relevance: Fluorinated pyridines and pyrimidines (e.g., 5-fluorouracil) demonstrate that substituent position dictates toxicity and mechanism of action. For instance, fluorination at C5 in pyrimidines inhibits thymidylate synthase, but similar effects in pyridines remain understudied .

Synthetic Utility: Halogenated derivatives (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol) serve as intermediates for further functionalization, whereas amino-substituted analogs (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) are valuable for coordinating metal catalysts .

Purity Discrepancies :

- 5-Fluoro-2-methoxypyridin-4-ol is available at 98% (Combi-Blocks) and 95% (CymitQuimica) purity, reflecting supplier-specific synthesis or purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.